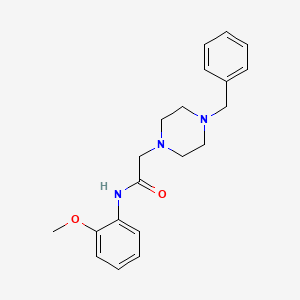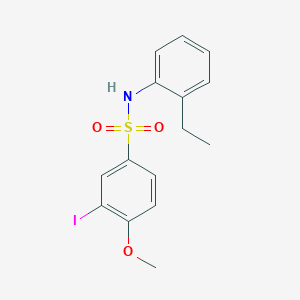![molecular formula C19H23ClN2O4S B3594419 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B3594419.png)
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide
概要
説明
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a chloro-methoxyphenyl group, and a methylglycinamide moiety.
準備方法
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base to form the corresponding sulfonamide. This intermediate is then reacted with methylglycine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.
科学的研究の応用
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the methylglycinamide moiety can modulate its solubility and bioavailability.
類似化合物との比較
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide can be compared with similar compounds such as:
- N-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2-ethylphenyl)-N-methylglycinamide
- N-(3-chloro-4-methoxyphenyl)sulfonyl-N-(6-methylphenyl)-N-methylglycinamide
- N-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2-ethyl-6-methylphenyl)glycinamide
特性
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-5-14-8-6-7-13(2)19(14)21-18(23)12-22(3)27(24,25)15-9-10-17(26-4)16(20)11-15/h6-11H,5,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJAFIRZGPIQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3594346.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3594347.png)

![3-chloro-N-[4-(1-piperidinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3594368.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3594372.png)
![4-(4-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]-6-(trifluoromethyl)pyrimidine](/img/structure/B3594373.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3594386.png)

![3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3594402.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3594425.png)
amino]benzoyl}amino)benzoate](/img/structure/B3594428.png)
![2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B3594429.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3594433.png)
